

Cefquinome Sulfate: A Technical Guide to its Zwitterionic Properties and Bacterial Cell Penetration

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Compound of Interest

Compound Name: Cefquinome sulfate

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Abstract

Cefquinome sulfate, a fourth-generation cephalosporin exclusively used in veterinary medicine, possesses a unique zwitterionic structure that facilitates its potent antibacterial activity. This technical guide provides an in-depth analysis of the physicochemical properties of **cefquinome sulfate**, focusing on its zwitterionic nature and the subsequent impact on its ability to penetrate bacterial cell walls. The document elucidates the mechanisms of its transport across the outer membrane of Gram-negative bacteria via porin channels and its interaction with essential penicillin-binding proteins (PBPs), leading to bacterial cell lysis. Detailed experimental protocols for characterizing these properties are provided, alongside a comprehensive summary of its in vitro efficacy against a range of bacterial pathogens.

Introduction

Cefquinome is a beta-lactam antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[1]. Its chemical structure, featuring a bicyclic pyridinium group at the C-3 position and an aminothiazolyl methoxyimino group at the C-7 position, confers stability against many β -lactamases and enhances its antibacterial potency. A key feature of cefquinome is its zwitterionic nature, which plays a crucial role in its pharmacokinetic and pharmacodynamic properties, particularly its ability to traverse the

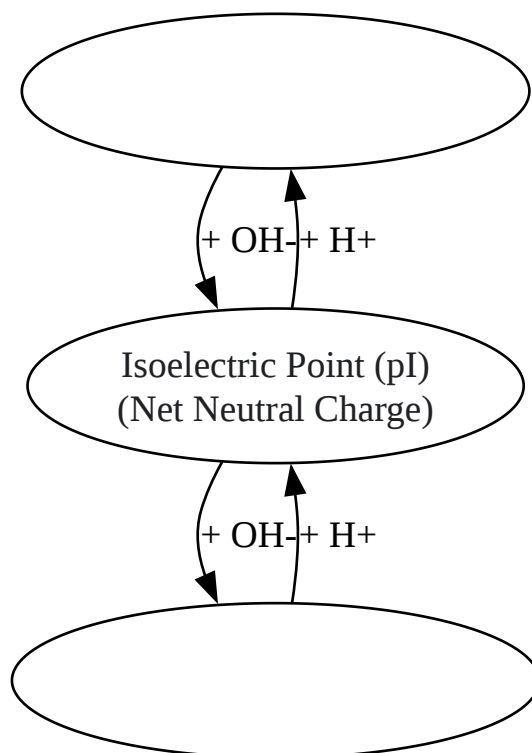
complex bacterial cell envelope[2]. This guide explores the fundamental physicochemical characteristics of **cefquinome sulfate** and delineates the molecular pathways involved in its antibacterial action.

Physicochemical Properties of Cefquinome Sulfate

The zwitterionic character of **cefquinome sulfate**, arising from the presence of both acidic (carboxylic acid) and basic (amino and pyridinium) functional groups, governs its solubility, lipophilicity, and ultimately, its interaction with biological membranes.

Zwitterionic Nature and pH-Dependent Charge

A zwitterion is a molecule that contains both positive and negative charges, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). The overall charge of cefquinome is pH-dependent. At low pH, the carboxylic acid and amino groups are protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid group deprotonates, leading to the formation of the zwitterionic species. At higher pH values, the amino group also deprotonates, resulting in a net negative charge.



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Figure 1: pH-dependent charge states of cefquinome.

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters of **cefquinome sulfate**, which are critical for understanding its behavior in biological systems.

Property	Value	Reference(s)
pKa	3.85 ± 0.5	[3]
2.51 - 2.91	[4]	
log P (octanol/water)	-2.01	MSDS
Partition Coefficient (Pow) at pH 7.4	0.01	[3]

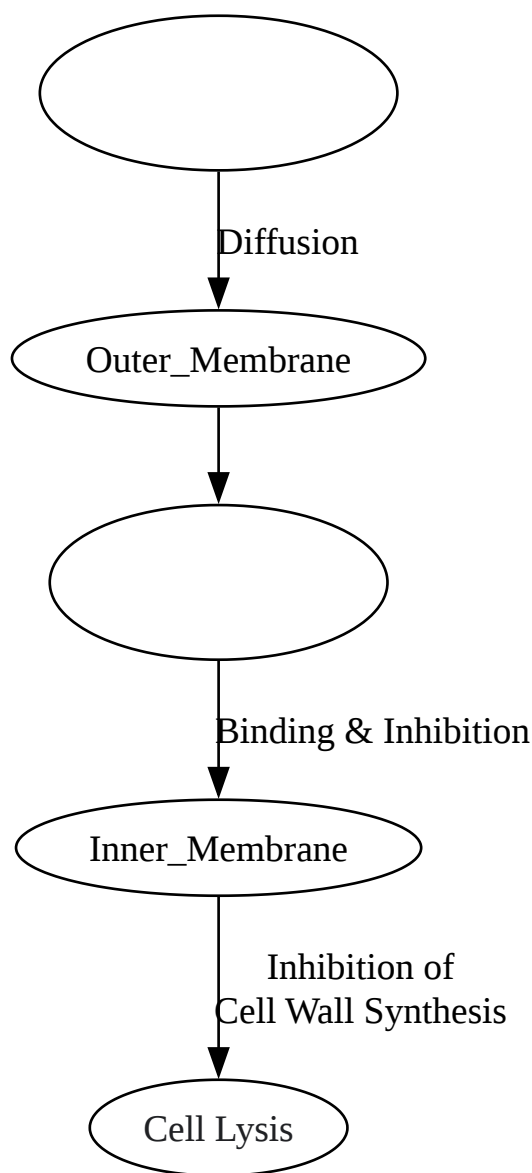
These values highlight the hydrophilic nature of cefquinome, a characteristic that influences its distribution and penetration through aqueous channels like porins.

Bacterial Cell Penetration

The efficacy of cefquinome, particularly against Gram-negative bacteria, is highly dependent on its ability to cross the formidable outer membrane barrier to reach its targets in the periplasmic space.

The Role of Porin Channels

The outer membrane of Gram-negative bacteria is rich in porin proteins, which form water-filled channels allowing the passage of small, hydrophilic molecules. The zwitterionic and hydrophilic nature of cefquinome facilitates its diffusion through these porin channels, such as OmpF and OmpC in *Escherichia coli* [5][6]. The net neutral charge of the zwitterionic form at physiological pH is thought to be advantageous for passage through the electrostatic potential within the porin lumen.



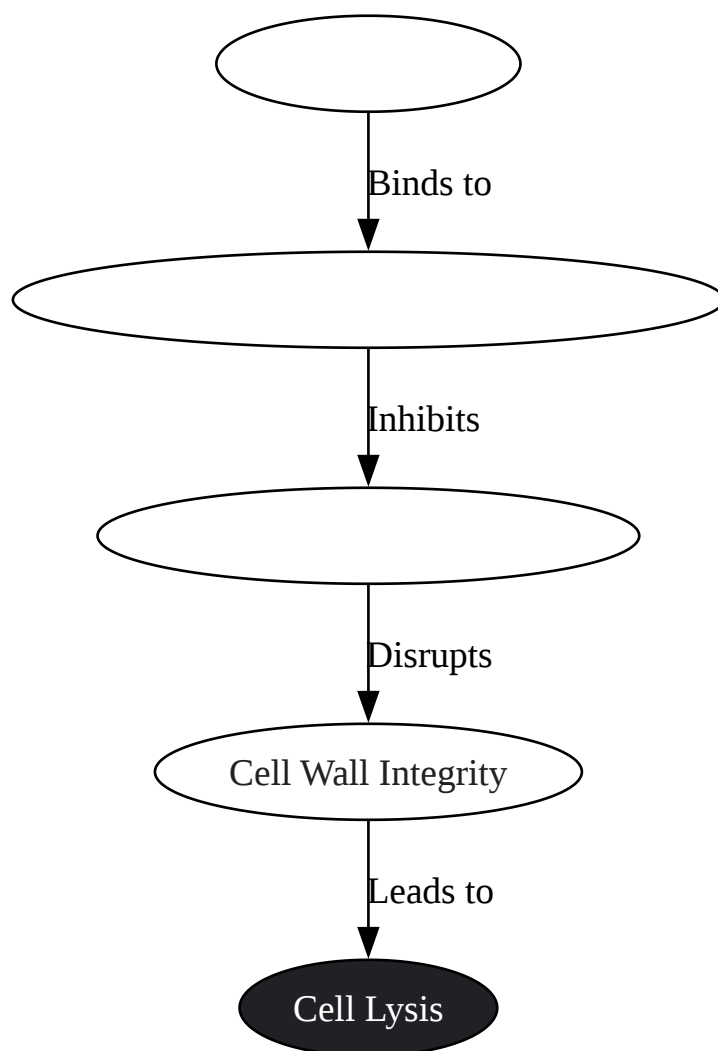
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Figure 2: Cefquinome penetration of a Gram-negative bacterial cell.

Interaction with Penicillin-Binding Proteins (PBPs)

Once in the periplasmic space, cefquinome exerts its bactericidal effect by covalently binding to and inactivating essential penicillin-binding proteins (PBPs) located on the inner bacterial membrane^{[4][7]}. PBPs are enzymes crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death^{[4][7]}. While specific IC₅₀ values for cefquinome are not

readily available in the public domain, studies on other fourth-generation cephalosporins suggest a high affinity for essential PBPs such as PBP2 and PBP3 in *E. coli*[8].



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Figure 3: Mechanism of PBP inhibition by cefquinome.

In Vitro Efficacy

The potent in vitro activity of cefquinome against a wide range of veterinary pathogens is well-documented. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cefquinome against various Gram-positive and Gram-negative bacteria.

Table 1: MIC of Cefquinome Against Gram-Positive Bacteria

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
Staphylococcus aureus	1	2	[9]
Streptococcus agalactiae	-	-	[7]
Streptococcus suis	0.06	0.25	[1]

Table 2: MIC of Cefquinome Against Gram-Negative Bacteria

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
Escherichia coli	-	-	[10][11]
Actinobacillus pleuropneumoniae	-	-	[12]
Pasteurella multocida	-	-	[2]

Experimental Protocols

This section provides an overview of the methodologies used to determine the key physicochemical and biological properties of **cefquinome sulfate**.

Determination of pKa and Zwitterionic Properties

Method: Capillary Zone Electrophoresis (CZE)

- Principle: The electrophoretic mobility of cefquinome is measured across a range of pH values. The pKa can be determined by plotting the mobility against pH and fitting the data to the appropriate equation for a zwitterionic compound.
- Procedure Outline:
 - Prepare a series of background electrolytes with varying pH values.
 - Inject a solution of **cefquinome sulfate** into the capillary.

- Apply a voltage and measure the migration time of the analyte.
- Calculate the electrophoretic mobility at each pH.
- Plot mobility versus pH and determine the pKa values from the inflection points of the curve. A detailed protocol can be adapted from Behbood et al. (2017)[3].

Determination of Partition Coefficient (log P)

Method: Shake-Flask Method with HPLC or CZE quantification

- Principle: The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution. The concentration of the compound in each phase is then measured to determine the partition coefficient.
- Procedure Outline:
 - Saturate n-octanol with the aqueous buffer and vice versa.
 - Dissolve a known concentration of **cefquinome sulfate** in the aqueous phase.
 - Mix equal volumes of the cefquinome solution and n-octanol in a flask.
 - Shake the flask for a set period to allow for partitioning.
 - Centrifuge to separate the two phases.
 - Measure the concentration of cefquinome in both the aqueous and n-octanol phases using a validated analytical method like HPLC or CZE.
 - Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. Log P is the logarithm of this value. A detailed protocol can be adapted from Behbood et al. (2017)[3].

Outer Membrane Permeability Assay

Method: Nitrocefin Hydrolysis Assay

- Principle: This assay indirectly measures the permeability of the outer membrane to β -lactams by monitoring the hydrolysis of a chromogenic cephalosporin, nitrocefin, by periplasmic β -lactamases. The rate of hydrolysis in intact cells is compared to that in cells with a permeabilized outer membrane.
- Procedure Outline:
 - Grow bacterial cells to mid-log phase.
 - Divide the cell suspension into two aliquots. One aliquot is treated to permeabilize the outer membrane (e.g., with EDTA or by sonication).
 - Add nitrocefin to both intact and permeabilized cell suspensions.
 - Monitor the change in absorbance at 486 nm over time, which corresponds to the hydrolysis of nitrocefin.
 - The rate of hydrolysis in intact cells is limited by the permeability of the outer membrane, while the rate in permeabilized cells represents the maximum enzymatic activity. The permeability coefficient can be calculated from these rates. A detailed protocol is described by Angus et al. (1982).

PBP Binding Affinity Assay (IC₅₀ Determination)

Method: Competitive Binding Assay with a Fluorescent Penicillin Derivative

- Principle: The ability of a test β -lactam (e.g., cefquinome) to compete with a fluorescently labeled penicillin (e.g., Bocillin™ FL) for binding to PBPs is measured. The concentration of the test antibiotic that inhibits 50% of the fluorescent signal is the IC₅₀ value.
- Procedure Outline:
 - Prepare bacterial membrane fractions containing the PBPs.
 - Incubate the membrane fractions with varying concentrations of cefquinome.
 - Add a fixed concentration of Bocillin™ FL to the mixture and incubate to allow for binding to the remaining unoccupied PBPs.

- Separate the proteins by SDS-PAGE.
- Visualize the fluorescently labeled PBPs using a fluorescence imager.
- Quantify the fluorescence intensity of each PBP band.
- Plot the percentage of Bocillin™ FL binding against the cefquinome concentration to determine the IC50 value. A detailed protocol can be found in the work by Kocaoglu and Carlson (2015)[13].

Conclusion

The zwitterionic nature of **cefquinome sulfate** is a pivotal feature that contributes significantly to its potent antibacterial activity. This property, in conjunction with its hydrophilicity, facilitates its entry into Gram-negative bacteria through porin channels. Once in the periplasm, its high affinity for essential penicillin-binding proteins leads to the disruption of cell wall synthesis and subsequent bacterial death. A thorough understanding of these molecular mechanisms and the experimental methodologies to characterize them is essential for the rational design and development of future antimicrobial agents. While specific quantitative data on the PBP binding affinities of cefquinome are not extensively reported, the available information on its physicochemical properties and in vitro efficacy underscores its importance as a valuable therapeutic agent in veterinary medicine. Further research to precisely quantify its interaction with a broader range of PBPs from various clinical isolates would provide a more complete understanding of its antibacterial profile.

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